Chronic in Vivo Carcinogenic Potency: Delayed Mortality and Liver-Selective Tumorigenicity of Bis(2-ethoxyethyl)nitrosoamine vs. NDEA
In a seminal comparative bioassay, equimolar oral administration of nitrosobis(2-ethoxyethyl)amine and the reference carcinogen N-nitrosodiethylamine (NDEA) to rats revealed that the 2-ethoxyethyl analogue induced a high incidence of liver tumors but with significantly prolonged survival—animals died later than those receiving NDEA, which additionally induced esophageal tumors [1]. This differential pattern (delayed mortality plus narrower tumor target spectrum) represents a quantifiable attenuation of carcinogenic potency relative to the unsubstituted parent dialkylnitrosamine.
| Evidence Dimension | In vivo carcinogenic effectiveness (equimolar p.o. dosing in rats): tumor latency, survival, and target organ spectrum |
|---|---|
| Target Compound Data | Nitrosobis(2-ethoxyethyl)amine: high incidence of liver tumors; animals died later than NDEA group; no esophageal tumors reported at equivalent dose. |
| Comparator Or Baseline | N-nitrosodiethylamine (NDEA): high incidence of liver tumors plus esophageal tumors; shorter survival (earlier death). |
| Quantified Difference | Qualitative but unequivocal: prolonged survival + loss of esophageal tumorigenicity vs. NDEA. By contrast, nitrosobis(2,2-diethoxyethyl)amine and nitrosoiminodipropionitrile failed to induce any tumors at the same dose level. |
| Conditions | Male and female Sprague-Dawley rats; equimolar doses administered in drinking water (p.o.); study duration until natural death or terminal sacrifice. Lijinsky & Taylor, Cancer Res 1978. |
Why This Matters
For procurement supporting in vivo carcinogenicity or risk assessment studies, this compound provides a defined intermediate-potency comparator with organ-selectivity distinct from NDEA, enabling nuanced structure-activity relationship (SAR) investigations.
- [1] Lijinsky W, Taylor HW. Relative Carcinogenic Effectiveness of Derivatives of Nitrosodiethylamine in Rats. Cancer Res, 1978; 38(8): 2391–2394. PMID: 667837. View Source
